molecular formula C6H12O4 B8490041 Methyldeoxyribose

Methyldeoxyribose

Cat. No.: B8490041
M. Wt: 148.16 g/mol
InChI Key: BRCNMMGLEUILLG-NTSWFWBYSA-N
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Description

Methyldeoxyribose (1-O-Methyl-2-deoxy-D-ribose) is a chemically modified derivative of 2-deoxy-D-ribose, the foundational sugar in DNA. Its structure comprises a methyl ether group at the 1-hydroxyl position of the deoxyribose backbone, resulting in the IUPAC name methyl 2-deoxy-D-erythro-pentofuranoside .

The compound is synthesized via selective methylation of 2-deoxy-D-ribose under controlled conditions, often using methylating agents like iodomethane or dimethyl sulfate in the presence of a base. Key identifiers include the CAS number 60134-26-1 and MDL number MFCD00134161 .

This property makes it valuable in synthetic chemistry for stabilizing oligonucleotides or designing nucleoside analogs .

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(4S,5R)-4,5,6-trihydroxyhexan-2-one

InChI

InChI=1S/C6H12O4/c1-4(8)2-5(9)6(10)3-7/h5-7,9-10H,2-3H2,1H3/t5-,6+/m0/s1

InChI Key

BRCNMMGLEUILLG-NTSWFWBYSA-N

Isomeric SMILES

CC(=O)C[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(=O)CC(C(CO)O)O

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. 2-Deoxy-D-ribose

  • Structural Difference : this compound has a methyl group at the 1-OH position, whereas 2-deoxy-D-ribose retains all hydroxyl groups except at C2 .
  • Physicochemical Impact : Methylation reduces polarity, increasing lipid solubility. This may enhance membrane permeability in drug delivery systems .
  • Its methyl group likely prevents phosphorylation, a critical step in nucleotide biosynthesis .

This compound vs. 5-Deoxy-L-ribose

  • Stereochemistry : this compound adopts the D-configuration, aligning with natural sugars, while 5-deoxy-L-ribose’s L-configuration limits enzymatic recognition .
  • Functional Groups : 5-Deoxy-L-ribose lacks a hydroxyl at C5, whereas this compound retains all hydroxyls except at C2 and the methylated C1.

This compound vs. Deoxyribose Phosphates

  • Phosphorylation State: Deoxyribose 5-phosphate is phosphorylated, enabling participation in metabolic pathways (e.g., nucleotide salvage). This compound’s methylation precludes such modifications, redirecting its utility to non-metabolic applications like stable tracer molecules .

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